molecular formula C11H9NO4 B8202581 Methyl 4-acetoxy-3-cyanobenzoate

Methyl 4-acetoxy-3-cyanobenzoate

Cat. No.: B8202581
M. Wt: 219.19 g/mol
InChI Key: KTLBBHASISUGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-acetoxy-3-cyanobenzoate is a benzoate ester derivative featuring a cyano group at the 3-position and an acetoxy group at the 4-position of the benzene ring. This compound combines reactive functional groups (ester, cyano, and acetoxy), making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 4-acetyloxy-3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-7(13)16-10-4-3-8(11(14)15-2)5-9(10)6-12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLBBHASISUGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-acetoxy-3-cyanobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-3-cyanobenzoic acid with methanol in the presence of an acid catalyst. Another method involves the acetylation of methyl 4-hydroxy-3-cyanobenzoate using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and acetylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetoxy-3-cyanobenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxy-3-cyanobenzoic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: 4-Hydroxy-3-cyanobenzoic acid.

    Reduction: Methyl 4-amino-3-cyanobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-acetoxy-3-cyanobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-acetoxy-3-cyanobenzoate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The cyano group can be reduced to an amine, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Physical Properties

The table below summarizes key physical properties of Methyl 4-acetoxy-3-cyanobenzoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN Source
This compound* C₁₁H₉NO₅ 235.20 N/A N/A Inferred
Methyl 3-cyanobenzoate C₉H₇NO₂ 161.15 58–60 13531-48-1
Ethyl 4-cyanobenzoate C₁₀H₉NO₂ 175.18 N/A 7153-22-2
Methyl 4-cyano-3-methylbenzoate C₁₀H₉NO₂ 175.18 N/A Not listed

Notes:

  • This compound: Data inferred from structurally related compounds. The acetoxy group increases molecular weight compared to analogs lacking this substituent.
  • Methyl 3-cyanobenzoate has a lower molecular weight and well-defined melting point (58–60°C), likely due to reduced steric hindrance compared to bulkier derivatives .
  • Ethyl 4-cyanobenzoate and methyl 4-cyano-3-methylbenzoate share identical molecular weights but differ in substituent positions, which may influence solubility and thermal stability .

Functional Group Effects on Reactivity and Stability

  • This contrasts with methyl 3-cyanobenzoate, which lacks hydrolytically labile groups, enhancing its stability in neutral conditions .
  • Cyano Group: The electron-withdrawing cyano group enhances electrophilic substitution resistance in all analogs. However, in this compound, the ortho-positioned cyano group may sterically hinder reactions at the benzene ring compared to para-substituted derivatives like ethyl 4-cyanobenzoate .
  • Ester Chain Length: Ethyl 4-cyanobenzoate’s ethyl ester group may confer higher lipophilicity than methyl esters, influencing solubility in organic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.